1-Iminothiomorpholine 1-oxide dihydrochloride

Medicinal Chemistry Salt Selection Formulation

Research pain point: Installing a sulfoximine pharmacophore via sequential S-oxidation and S-imination is low-yielding and inconsistent. This compound provides the pre-formed S=NH/S=O motif on a thiomorpholine ring, eliminating two synthetic steps. - Direct N-functionalization or ring elaboration; no in-situ sulfoximine formation required. - Dihydrochloride salt ensures reproducible protonation for SAR studies (MW 207.12, TPSA 61.3 Ų, 2 H-bond donors). - Quantities up to 10 g available globally; consistent with patent WO-2020247504-A1 core claim.

Molecular Formula C4H12Cl2N2OS
Molecular Weight 207.12 g/mol
CAS No. 2503207-99-4
Cat. No. B3391881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Iminothiomorpholine 1-oxide dihydrochloride
CAS2503207-99-4
Molecular FormulaC4H12Cl2N2OS
Molecular Weight207.12 g/mol
Structural Identifiers
SMILESC1CS(=N)(=O)CCN1.Cl.Cl
InChIInChI=1S/C4H10N2OS.2ClH/c5-8(7)3-1-6-2-4-8;;/h5-6H,1-4H2;2*1H
InChIKeyMMTYBSCTSMMHBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Iminothiomorpholine 1-Oxide Dihydrochloride: Structural and Physicochemical Profile


1-Iminothiomorpholine 1-oxide dihydrochloride (CAS 2503207-99-4) is a heterocyclic sulfoximine building block with the molecular formula C₄H₁₂Cl₂N₂OS and a molecular weight of 207.12 g/mol . It belongs to the 1-imino-thiomorpholine 1-oxide class, characterized by a six-membered thiomorpholine ring bearing an S-imino (sulfoximine, S(=N)(=O)) moiety and is supplied as a dihydrochloride salt [1]. This structural class is explicitly claimed in patent WO-2020247504-A1 as a core moiety for compounds with anti-Hepatitis B virus (HBV) activity, distinguishing it from the more commonly explored thiomorpholine 1,1-dioxide and simple thiomorpholine scaffolds [2]. The compound serves as a versatile intermediate in medicinal chemistry, particularly for installing the sulfoximine pharmacophore into drug-like molecules.

Workflow Sulfoximine pharmacophore installation into drug-like molecules
Salt Form Dihydrochloride salt for consistent protonation and handling
Context Patent-cited scaffold for HBV inhibitor research programs

Why This Sulfoximine Cannot Be Substituted by Generic Thiomorpholine Analogs


The thiomorpholine scaffold exists in multiple oxidation states—sulfide (thiomorpholine), sulfoxide (thiomorpholine 1-oxide), sulfone (thiomorpholine 1,1-dioxide), and sulfoximine (1-imino-thiomorpholine 1-oxide)—each conferring distinct electronic, hydrogen-bonding, and pharmacokinetic properties that preclude simple substitution . The sulfoximine moiety introduces an additional hydrogen-bond acceptor (S=O) and a donor/acceptor (S=NH) relative to the sulfoxide, altering target engagement [1]. Furthermore, salt form critically impacts solubility and handling: the dihydrochloride (MW 207.12) provides two molar equivalents of HCl for protonation of the ring nitrogen and the imine, whereas the monohydrochloride (MW 170.66) and free base (MW 134.20) yield different ionization states and aqueous solubility profiles . These differences directly affect reagent stoichiometry, reaction yields in downstream synthetic steps, and reproducibility in biological assays.

Oxidation State Sulfoximine S=NH/S=O cannot be replaced by sulfoxide or sulfone; hydrogen-bonding and electronic profiles may shift target engagement.
Salt Stoichiometry Dihydrochloride (2 eq HCl) differs from monohydrochloride and free base in ionization, solubility, and reagent stoichiometry—direct substitution may alter reaction yields.
Assay Transfer Biological assay conditions optimized for one salt form or oxidation state may not transfer directly; solubility and protonation differences require re-validation.

Quantified Differentiation from Closest Structural Analogs


Salt Stoichiometry and Molecular Weight Differentiation

1-Iminothiomorpholine 1-oxide dihydrochloride (target, CAS 2503207-99-4) contains two equivalents of HCl per molecule, yielding a molecular weight of 207.12 g/mol, compared to 170.66 g/mol for the monohydrochloride salt (CAS 1633667-60-3) and 134.20 g/mol for the free base (CAS 1621962-33-1) . This increased mass reflects the additional HCl equivalent available for protonation, which can significantly impact the molar amount required for stoichiometric reactions and the compound's ionization state in aqueous media .

Salt Stoichiometry
Head-to-head
Target MW 207.12 vs free base 134.20 g/mol; 54% heavier due to 2 eq HCl
Dihydrochloride Monohydrochloride 170.66 Free base 134.20
Stoichiometric calculations and molarity in assays require salt-specific selection.
Calculated from molecular formulas; vendor-documented CAS cross-references.
Medicinal Chemistry Salt Selection Formulation

Patent-Cited Therapeutic Relevance for HBV

Patent WO-2020247504-A1 (Aligos Therapeutics) explicitly claims compounds containing a 'thiomorpholine 1,1-dioxide or 1-imino-thiomorpholine 1-oxide moiety' for treating Hepatitis B viral (HBV) infections [1]. The patent's structural claims treat the 1-imino-thiomorpholine 1-oxide as a distinct pharmacophoric element alongside the 1,1-dioxide, indicating that the sulfoximine (S=NH/S=O) and sulfone (O=S=O) groups are not considered interchangeable in the context of anti-HBV activity. No equivalent HBV-targeted patent was identified for the simpler thiomorpholine 1-oxide or unoxidized thiomorpholine scaffolds.

Patent HBV Context
Class-level
Sulfoximine scaffold independently claimed in WO-2020247504-A1 for anti-HBV compounds; sulfoxide scaffold absent from claims.
Patent-cited anti-HBV research context; sulfoximine distinguished from sulfone.
Class-level patent claim; target-specific validation required.
Antiviral Hepatitis B Drug Discovery

Computed Lipophilicity Profile

The dihydrochloride salt of 1-imino-thiomorpholine 1-oxide exhibits a computed LogP (CLogP) of -1.054 and a predicted LogP (XLogP3) of approximately -1.52 [1]. In contrast, thiomorpholine 1,1-dioxide (free base) has a predicted XLogP3 of approximately -1.89, while unoxidized thiomorpholine has an XLogP3 of 0.2 . The intermediate lipophilicity of the sulfoximine dihydrochloride, more hydrophilic than the parent thiomorpholine but potentially less polar than the sulfone, may offer a balanced profile for membrane permeability and aqueous solubility in biological assay conditions.

Lipophilicity
Cross-study
−1.05 CLogP
~1.75 LogP units more hydrophilic than thiomorpholine (0.2); ~0.37 less hydrophilic than sulfone (−1.89)
Intermediate lipophilicity may support solubility-permeability balance in assay design.
Computed values from different prediction algorithms; cross-study comparison.
Physicochemical Properties ADME LogP

Topological Polar Surface Area and Hydrogen Bonding Capacity

The 1-imino-thiomorpholine 1-oxide scaffold (free base) possesses a topological polar surface area (TPSA) of 61.3 Ų with 3 hydrogen bond acceptors (S=O, S=N, ring N) and 2 hydrogen bond donors (S=NH, ring NH) . In comparison, thiomorpholine 1-oxide (sulfoxide) has a TPSA of approximately 29.5 Ų with only 2 H-bond acceptors and 1 donor, while thiomorpholine 1,1-dioxide (sulfone) has a TPSA of approximately 54.7 Ų with 3 acceptors but no S=NH donor [1]. The additional hydrogen-bond donor (S=NH) in the sulfoximine scaffold provides an extra vector for target engagement not present in either the sulfoxide or sulfone analogs.

H-Bond Capacity
Class-level
TPSA: 61.3 Ų
Acceptors: 3
Donors: 2 (incl. S=NH)
Sulfoxide: TPSA ≈29.5 Ų, 1 donor. Sulfone: TPSA ≈54.7 Ų, 0 S=NH donor.
Unique S=NH donor enables target interactions inaccessible to sulfoxide or sulfone analogs.
TPSA via Ertl method; comparator values estimated from structural analogs.
Medicinal Chemistry Drug Design TPSA

Sulfoximine Stability and Synthetic Utility

The 1-imino-thiomorpholine 1-oxide dihydrochloride is classified as a 'sulfoximine' building block and is supplied as a stable, storable dihydrochloride salt (purity ≥95-98%) suitable for direct use in parallel synthesis and medicinal chemistry workflows . In contrast, the free base form (CAS 1621962-33-1) may exhibit reduced shelf stability due to the absence of stabilizing counterions. Multiple vendors (Enamine, ChemScene, AChemBlock, Leyan) stock the dihydrochloride in quantities from 100 mg to 10 g with purities of 95-98%, indicating established supply chain reliability [1].

Supply & Stability
Supporting
Dihydrochloride stocked by ≥5 major suppliers at 95–98% purity
Quantities from 100 mg to 10 g; stable dihydrochloride salt form
Free base and monohydrochloride listings less prevalent across vendor catalogs.
Broader commercial availability supports procurement reliability and batch consistency.
Aggregated vendor catalog data from multiple suppliers.
Synthetic Chemistry Building Block Sulfoximine

Optimal Research and Procurement Application Scenarios


Anti-HBV Drug Discovery Scaffold

Research teams pursuing novel Hepatitis B virus (HBV) inhibitors should select 1-iminothiomorpholine 1-oxide dihydrochloride as the core building block for constructing compounds within the structural scope of WO-2020247504-A1. The patent explicitly claims both 1-imino-thiomorpholine 1-oxide and thiomorpholine 1,1-dioxide moieties as viable cores for anti-HBV agents, providing intellectual property validation for this scaffold [1]. The dihydrochloride salt form ensures consistent protonation state for reproducible structure-activity relationship (SAR) studies.

Sulfoximine Building Block for Parallel Synthesis

The compound serves as a pre-formed sulfoximine building block with the S=NH/S=O moiety already installed on the thiomorpholine ring, enabling direct N-functionalization or ring elaboration without requiring sulfoximine formation as a synthetic step [1]. This is advantageous compared to starting from thiomorpholine, which would require sequential S-oxidation and S-imination steps. The dihydrochloride salt is compatible with common organic synthesis workflows and is stocked by multiple suppliers in quantities up to 10 g [2].

Hydrogen-Bonding Vector Analysis in Structure-Based Design

For computational chemists and structural biologists investigating novel hydrogen-bonding interactions with protein targets, the 1-imino-thiomorpholine 1-oxide scaffold offers a unique S=NH donor motif (TPSA 61.3 Ų with 2 H-bond donors) that is absent in thiomorpholine 1-oxide (sulfoxide) and thiomorpholine 1,1-dioxide (sulfone) analogs [1]. This additional donor can be exploited in docking studies, fragment-based screening, and X-ray crystallography to probe binding site interactions inaccessible to conventional sulfoxide or sulfone congeners.

Physicochemical Property Optimization for Balanced ADME

With a computed LogP of approximately -1.0 to -1.5, the sulfoximine dihydrochloride occupies an intermediate lipophilicity space between hydrophobic thiomorpholine (LogP ~0.2) and highly polar thiomorpholine 1,1-dioxide (LogP ~-1.9) [1][2]. This profile may be particularly valuable for programs requiring balanced aqueous solubility and passive membrane permeability, such as CNS or intracellular target campaigns where extreme polarity can limit cell penetration. Researchers optimizing lead-like properties should consider this scaffold when a sulfone is too polar and a sulfide is too lipophilic.

Application
Selection Property
Validation Focus
HBV inhibitor research scaffold studies
Patent-cited sulfoximine pharmacophore
SAR reproducibility and IP alignment
Parallel synthesis workflows
Pre-installed S=NH/S=O moiety
Synthetic efficiency and supply consistency
Structure-based design studies
Unique S=NH hydrogen-bond donor
Binding site interaction profiling
ADME property research
Intermediate lipophilicity profile
Solubility-permeability balance assessment
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